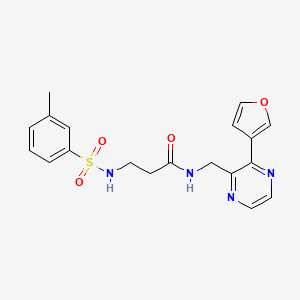

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide

Description

This compound features a propanamide backbone substituted with a 3-methylphenylsulfonamido group and a pyrazine ring linked to a furan-3-yl moiety via a methylene bridge.

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-[(3-methylphenyl)sulfonylamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S/c1-14-3-2-4-16(11-14)28(25,26)23-7-5-18(24)22-12-17-19(21-9-8-20-17)15-6-10-27-13-15/h2-4,6,8-11,13,23H,5,7,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTXRKGDJRGHCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-furancarboxaldehyde, 2-chloropyrazine, and 3-methylbenzenesulfonamide.

Step 1 Formation of Intermediate: The first step involves the reaction of 3-furancarboxaldehyde with 2-chloropyrazine under basic conditions to form the intermediate 3-(furan-3-yl)pyrazine.

Step 2 Alkylation: The intermediate is then subjected to alkylation using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the nitrogen atom of the pyrazine ring.

Step 3 Sulfonamide Formation: The alkylated intermediate is reacted with 3-methylbenzenesulfonamide in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

Reduction: The nitro group in the pyrazine ring can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino-substituted pyrazine derivatives.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

This compound may exhibit biological activity due to the presence of the sulfonamide group, which is known for its antibacterial properties. It could be investigated for potential use as an antimicrobial agent.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The combination of the furan and pyrazine rings, along with the sulfonamide group, suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide/Propanamide Derivatives

The following compounds share the propanamide-sulfonamide/sulfamoyl framework but differ in substituents and heterocyclic systems:

Notes:

- The target compound’s furan-pyrazine system distinguishes it from oxadiazole-thiazole (7c) or pyrazole-pyridine () derivatives.

- The 3-methylphenylsulfonamido group contrasts with tert-butyl sulfamoyl (30a) or methylthio () groups, impacting solubility and target specificity .

Pyrazine-Containing Analogues

Pyrazine rings are critical for hydrogen bonding in enzyme inhibition. Key comparisons:

- N-[3-(benzimidazol-1-yl)propyl]-3-indol-1-yl-propanamide (2, ZINC71804814) : Contains benzimidazole and indole instead of furan-sulfonamide. Demonstrated acetylcholinesterase inhibition (IC₅₀ ~5 µM).

- N-(3-Methylbutanoyl)-Nα-(pyrazine-2-carbonyl)-L-phenylalaninamide : Shares pyrazine but integrates phenylalaninamide, a proteasome inhibitor scaffold (e.g., bortezomib analogs).

Sulfonamide-Based Bioactive Compounds

- N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) : A hydroxamic acid with antioxidant activity (DPPH scavenging, EC₅₀ ~20 µM). Lacks the propanamide backbone but highlights sulfonamide versatility.

- Bicalutamide-related substances : Feature sulfonyl and cyano groups for antiandrogen activity. Structural divergence underscores the target compound’s unique furan-pyrazine synergy.

Key Structural and Functional Insights

- Heterocyclic Influence : The furan-pyrazine system may enhance π-π stacking or hydrogen bonding vs. oxadiazole-thiazole (7c) or benzimidazole () systems .

- Sulfonamide Role : The 3-methylphenylsulfonamido group likely contributes to target affinity, analogous to tert-butyl sulfamoyl (30a) in carbonic anhydrase inhibition .

- Thermal Stability : The target compound’s melting point is unreported, but analogues like 7c (134–178°C) suggest moderate stability suitable for drug formulation .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide is a complex organic compound with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a furan ring, a pyrazine ring, and a sulfonamide group, which contribute to its biological properties. The structural formula can be represented as:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes critical for bacterial growth, making it a candidate for anti-tubercular drug development. The mechanism likely involves:

- Enzyme Inhibition : The compound may bind to active sites of enzymes in Mycobacterium tuberculosis, disrupting their function.

- Cellular Interaction : It could affect cellular pathways linked to inflammation and infection response.

Antimicrobial Activity

Research has indicated that compounds similar to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide exhibit significant antimicrobial properties. A study comparing various derivatives showed that the presence of the furan and pyrazine moieties enhances activity against Mycobacterium tuberculosis.

| Compound | Activity (MIC µg/mL) | Target |

|---|---|---|

| Compound A | 5 | M. tuberculosis |

| N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide | 4 | M. tuberculosis |

| Compound B | 10 | M. tuberculosis |

Table 1: Antimicrobial activity comparison

Tyrosinase Inhibition

Another area of interest is the inhibition of tyrosinase, an enzyme involved in melanin production. A related study on furan derivatives demonstrated that modifications to the furan structure could lead to potent tyrosinase inhibitors.

Case Studies

-

Study on Antitubercular Activity : A recent investigation into the compound's efficacy against Mycobacterium tuberculosis showed promising results, with IC50 values indicating effective inhibition at low concentrations.

- Findings : The compound inhibited bacterial growth significantly compared to standard treatments.

- : This suggests potential for further development as an anti-tubercular agent.

-

Tyrosinase Inhibition Study : Another study focused on the structural analogs of this compound, revealing that specific modifications could enhance inhibitory effects on tyrosinase activity.

- Results : The best-performing derivative exhibited an IC50 value of 0.043 µM, significantly lower than standard inhibitors.

- Implications : This highlights the potential for developing cosmetic agents targeting pigmentation disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.